An In-depth Technical Guide on Spiro[3.5]nonane-1,3-diol and its Precursor
An In-depth Technical Guide on Spiro[3.5]nonane-1,3-diol and its Precursor
Introduction to Spiro[3.5]nonane Scaffolds
Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and drug development.[1] Their rigid, three-dimensional structures offer a distinct advantage over planar aromatic systems by providing a larger surface area for interaction with biological targets.[1] This unique topology can influence a molecule's water solubility, lipophilicity, and metabolic properties, making spirocycles valuable motifs in the design of novel therapeutics.[1] The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, is a key structural element in a variety of compounds explored for biological activity.
Physicochemical Properties of Spiro[3.5]nonane-1,3-dione
Spiro[3.5]nonane-1,3-dione is the most direct and logical precursor to Spiro[3.5]nonane-1,3-diol. A thorough understanding of its properties is essential for the development of synthetic routes and handling procedures.
Data Presentation
The following table summarizes the key physical and chemical properties of Spiro[3.5]nonane-1,3-dione.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| CAS Number | 455264-97-8 | [2] |
| IUPAC Name | spiro[3.5]nonane-1,3-dione | [2] |
| Canonical SMILES | C1CCC2(CC1)C(=O)CC2=O | [2] |
| InChI | InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2 | [2] |
| InChIKey | OEMGLLFSPJRDNX-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Complexity | 196 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Proposed Synthesis of Spiro[3.5]nonane-1,3-diol
Spiro[3.5]nonane-1,3-diol can be synthesized from Spiro[3.5]nonane-1,3-dione via a reduction reaction. The choice of reducing agent is critical to control the stereochemistry of the resulting diol. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]
Synthetic Workflow
The proposed synthetic pathway involves the reduction of the two ketone functionalities of Spiro[3.5]nonane-1,3-dione to hydroxyl groups.
Experimental Protocols
The following are generalized experimental protocols for the reduction of a cyclic dione. These should be adapted and optimized for the specific case of Spiro[3.5]nonane-1,3-dione.
Method 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent and is generally safer to handle than lithium aluminum hydride.[4]
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Dissolution: Dissolve Spiro[3.5]nonane-1,3-dione in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The reaction is typically exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much stronger reducing agent and must be handled with extreme care in an anhydrous environment.[5]
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Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Spiro[3.5]nonane-1,3-dione in anhydrous diethyl ether or tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent to the cooled solution.
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Reaction Monitoring: Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
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Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. The filtrate contains the product.
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Purification: Dry the organic filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Signaling Pathways and Logical Relationships in Synthesis
The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
